
5-propoxypyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-propoxypyridazin-3(2H)-one: is an organic compound belonging to the pyridazine family Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The compound this compound is characterized by a propoxy group attached to the fifth position of the pyridazine ring and a keto group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-propoxypyridazin-3(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3(2H)-pyridazinone with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3(2H)-pyridazinone+propyl bromideK2CO3,DMFthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-propoxypyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 5-propoxypyridazin-3-ol.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents can be employed for substitution reactions.
Major Products:
Oxidation: Formation of pyridazine derivatives with carboxyl or aldehyde groups.
Reduction: Formation of 5-propoxypyridazin-3-ol.
Substitution: Formation of various alkyl or aryl-substituted pyridazines.
Scientific Research Applications
Chemistry: 5-propoxypyridazin-3(2H)-one is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-propoxypyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby blocking substrate access. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
5-methoxypyridazin-3(2H)-one: Similar structure with a methoxy group instead of a propoxy group.
5-ethoxypyridazin-3(2H)-one: Similar structure with an ethoxy group instead of a propoxy group.
5-butoxypyridazin-3(2H)-one: Similar structure with a butoxy group instead of a propoxy group.
Uniqueness: 5-propoxypyridazin-3(2H)-one is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The length and flexibility of the propoxy group may affect the compound’s ability to interact with molecular targets, making it distinct from its methoxy, ethoxy, and butoxy analogs.
Properties
CAS No. |
1346697-71-9 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-propoxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-11-6-4-7(10)9-8-5-6/h4-5H,2-3H2,1H3,(H,9,10) |
InChI Key |
VUAANNUHCBHXQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=O)NN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


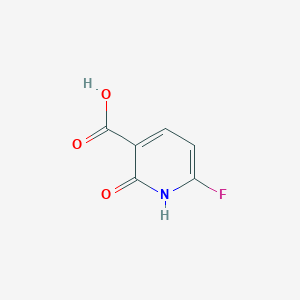
![1-(Imidazo[1,2-a]pyridin-8-yl)ethanone](/img/structure/B11917862.png)
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11917867.png)
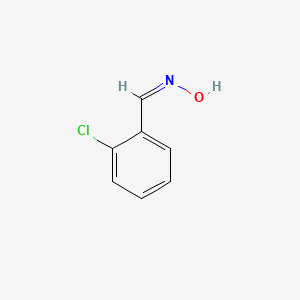
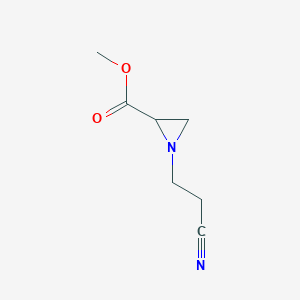
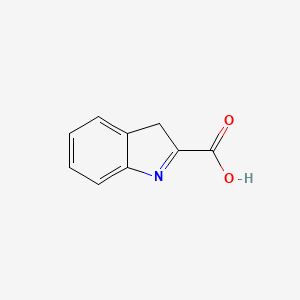

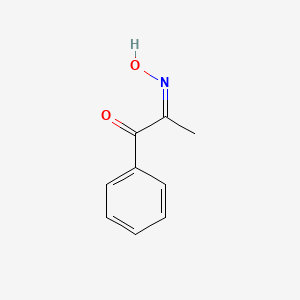

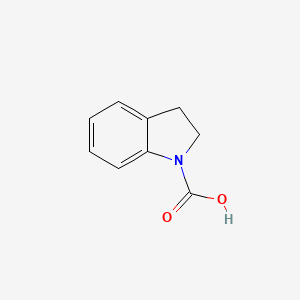


![3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11917926.png)

